molecular formula C19H24N2O2S B501621 1-(2,4-Dimethylphenyl)-4-tosylpiperazine CAS No. 886136-71-6

1-(2,4-Dimethylphenyl)-4-tosylpiperazine

Cat. No. B501621
CAS RN: 886136-71-6
M. Wt: 344.5g/mol
InChI Key: KVRLASBPDLNERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-4-tosylpiperazine, also known as DMTP, is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMTP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.47 g/mol.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-tosylpiperazine is not fully understood, but it is believed to act as a modulator of various receptors in the central nervous system. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, modulation of receptor activity, and alteration of gene expression. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and behavior. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has also been shown to modulate the activity of various receptors, leading to changes in synaptic plasticity and neuronal signaling.

Advantages and Limitations for Lab Experiments

1-(2,4-Dimethylphenyl)-4-tosylpiperazine has several advantages for lab experiments, including its high purity, solubility in organic solvents, and well-established synthesis method. However, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine also has some limitations, including its potential toxicity and lack of selectivity for specific receptors. Careful consideration should be taken when using 1-(2,4-Dimethylphenyl)-4-tosylpiperazine in lab experiments to ensure its safe and effective use.

Future Directions

There are several future directions for research on 1-(2,4-Dimethylphenyl)-4-tosylpiperazine, including the development of more selective 1-(2,4-Dimethylphenyl)-4-tosylpiperazine derivatives, investigation of its potential as a drug target for various diseases, and exploration of its role in the regulation of gene expression. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-Dimethylphenyl)-4-tosylpiperazine and its potential as a tool for neuroscience research.
Conclusion
In conclusion, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine can be synthesized through a multi-step process and has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine's mechanism of action is not fully understood but is believed to act as a modulator of various receptors in the central nervous system. 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has several advantages for lab experiments but also has some limitations. There are several future directions for research on 1-(2,4-Dimethylphenyl)-4-tosylpiperazine, including the development of more selective 1-(2,4-Dimethylphenyl)-4-tosylpiperazine derivatives and investigation of its potential as a drug target for various diseases.

Synthesis Methods

1-(2,4-Dimethylphenyl)-4-tosylpiperazine can be synthesized through a multi-step process starting from 2,4-dimethyl aniline and p-toluenesulfonyl chloride. The first step involves the formation of 2,4-dimethylphenylsulfonyl chloride, which is then reacted with piperazine to form 1-(2,4-Dimethylphenyl)-4-tosylpiperazine. The synthesis method has been optimized to produce 1-(2,4-Dimethylphenyl)-4-tosylpiperazine in high yields and purity.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In neuroscience, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been used as a tool to study the role of piperazine derivatives in the central nervous system. In pharmacology, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine has been studied for its potential as a drug target for various receptors, including serotonin and dopamine receptors.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-4-7-18(8-5-15)24(22,23)21-12-10-20(11-13-21)19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRLASBPDLNERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-4-tosylpiperazine

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